molecular formula C7H7ClS B085629 4-Chlorothioanisole CAS No. 123-09-1

4-Chlorothioanisole

Cat. No.: B085629
CAS No.: 123-09-1
M. Wt: 158.65 g/mol
InChI Key: KIQQUVJOLVCZKG-UHFFFAOYSA-N
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Description

4-Chlorothioanisole: is an organic compound with the molecular formula C7H7ClS . It is a halogenated aromatic compound, specifically a derivative of anisole where the methoxy group is replaced by a methylthio group and a chlorine atom is substituted at the para position. This compound is known for its distinctive garlic-like odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorothioanisole can be synthesized through several methods. One common method involves the reaction of anisole with sulfur dichloride (SCl2) in the presence of a catalyst. The reaction proceeds as follows:

C6H5OCH3+SCl2C6H4ClSOCH3+HClC_6H_5OCH_3 + SCl_2 \rightarrow C_6H_4ClSOCH_3 + HCl C6​H5​OCH3​+SCl2​→C6​H4​ClSOCH3​+HCl

In this reaction, anisole reacts with sulfur dichloride to form this compound and hydrochloric acid as a byproduct .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of appropriate catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorothioanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

4-Chlorothioanisole is widely utilized in organic synthesis as a building block for various chemical reactions, including:

  • Borylation Reactions : It has been effectively used in palladium-catalyzed borylation processes, allowing for the introduction of boron into aromatic systems while maintaining the integrity of the chloro group. This reaction is crucial for synthesizing complex organic molecules .
  • Sulfide Oxidation : The compound can be oxidized to form sulfoxides and sulfones, which are valuable intermediates in organic synthesis and pharmaceuticals. Studies have shown its efficacy in oxidative stress evaluations, highlighting its role in metabolic pathways .

Pharmaceutical Applications

This compound is explored for its potential pharmaceutical applications:

  • Drug Development : It has been investigated as a precursor for synthesizing various drugs due to its ability to undergo functional group transformations. For instance, its derivatives have been studied for their effects on cortisol synthesis, suggesting potential therapeutic uses in conditions like Cushing's syndrome .

Environmental Studies

The compound has also garnered attention in environmental chemistry:

  • Odorant Studies : Research on the inhalation exposure of mercaptan odorants, including this compound, has been conducted to evaluate their impact on human health and environmental safety. This research is crucial for understanding the implications of sulfur-containing compounds in air quality management .

Comprehensive Data Table

Application AreaSpecific Use CaseReference
Organic SynthesisBorylation reactions with minimal side reactions
Pharmaceutical DevelopmentPrecursor for drugs affecting cortisol synthesis
Environmental ChemistryStudies on inhalation exposure and odorant effects

Case Study 1: Borylation of this compound

In a study published by the American Chemical Society, researchers demonstrated a one-pot borylation method using this compound as a substrate. The reaction showed high yields and selectivity, confirming the compound's utility in synthesizing aryl boronates without affecting the chloro substituent .

Case Study 2: Metabolic Pathways Involving Sulfide Compounds

A comprehensive study examined the metabolic pathways involving this compound and its derivatives. The findings indicated that these compounds can influence cortisol production, providing insights into their potential therapeutic roles .

Mechanism of Action

The mechanism of action of 4-Chlorothioanisole involves its interaction with specific molecular targets. For instance, it has been shown to bind to the interleukin-2 receptor, inhibiting interleukin-2 signaling. This inhibition may be due to its ability to inhibit nicotinamide adenine dinucleotide phosphate oxidase activity, which plays a role in the inflammatory response .

Comparison with Similar Compounds

Uniqueness: 4-Chlorothioanisole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its chlorine atom makes it more reactive in nucleophilic substitution reactions compared to its analogs with different halogen atoms .

Biological Activity

4-Chlorothioanisole (CAS Number: 123-09-1), a chlorinated derivative of thioanisole, exhibits various biological activities that make it a subject of interest in medicinal chemistry and environmental studies. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₇H₇ClS
Molar Mass162.65 g/mol
Boiling Point224 °C
Flash Point90 °C
AppearanceColorless to light yellow liquid

Enzymatic Reactions

The enzymatic behavior of this compound has been investigated in the context of sulfoxidation reactions. For example, a study highlighted the role of bacterial flavin-containing monooxygenases (FMO) in catalyzing the oxidation of thioanisoles. The reaction rates and enantioselectivity were significantly influenced by the substrate's structure and electronic properties . This suggests that this compound could serve as a substrate for biocatalytic processes aimed at producing chiral sulfoxides.

The biological activity of this compound can be attributed to its interaction with various biological targets. The oxidation mechanisms mediated by metal complexes have been studied extensively. For instance, iron(III) complexes have been shown to facilitate the oxidation of thioanisoles through direct oxygen atom transfer mechanisms . This pathway may also apply to this compound, indicating its potential utility in synthetic organic chemistry and as a precursor for biologically active compounds.

Case Studies

  • Anticancer Activity : While specific studies on the anticancer effects of this compound are sparse, related compounds have shown promise in inhibiting cancer cell proliferation. Research on fungal extracts indicated that certain metabolites exhibited cytotoxicity against human breast carcinoma cells . This opens avenues for exploring similar activities in chlorinated thioanisoles.
  • Environmental Impact : The environmental persistence and biodegradation pathways of chlorinated compounds like this compound have been examined. Studies suggest that microbial communities in soil can metabolize such compounds, highlighting their ecological relevance and potential for bioremediation applications .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of thioanisoles, including insights relevant to this compound:

Study ReferenceBiological ActivityKey Findings
Enzymatic OxidationEngineered enzymes show enhanced conversion rates for thioanisoles.
Antimicrobial ActivityFungal extracts demonstrated significant inhibition against pathogenic bacteria.
Oxidation MechanismsDirect oxygen transfer mechanisms identified in oxidation reactions involving thioanisoles.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 4-Chlorothioanisole with high reproducibility?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of 4-chlorophenol with methanethiol under controlled acidic conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., singlet for methylthio group at δ ~2.5 ppm), high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification (158.65 g/mol). For reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and adhere to protocols for known compounds as outlined in experimental sections of peer-reviewed papers .

Q. What analytical methods are most effective for confirming the purity and identity of this compound in synthetic workflows?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:

  • HPLC/GC-MS : Quantify purity by comparing retention times with certified reference standards (e.g., NIST-traceable materials).
  • NMR : Analyze aromatic proton splitting patterns and methylthio group signals.
  • Elemental Analysis : Validate empirical formula (C₇H₇ClS).
    Cross-reference data with published spectral libraries (e.g., NIST Chemistry WebBook) and ensure compliance with journal guidelines for new compound documentation .

Q. How should researchers design experiments to study the sulfoxidation of this compound using flavoprotein monooxygenases (FMOs)?

  • Methodological Answer : Optimize reaction conditions (pH 7–8, 24–30°C) with NADPH as a cofactor. Use a stopped-flow spectrophotometer to measure enzyme kinetics (e.g., kcatk_{\text{cat}}, KMK_M). Include controls for non-enzymatic oxidation and validate sulfoxide products via chiral HPLC. Refer to substrate scope studies in biocatalysis literature for enzyme selection (e.g., HdFMO) .

Advanced Research Questions

Q. How can researchers resolve contradictions between high catalytic efficiency (kobsk_{\text{obs}}) and incomplete substrate conversion observed in this compound sulfoxidation?

  • Methodological Answer : Investigate potential enzyme inhibition by the sulfoxide product or competitive binding of byproducts. Perform time-course experiments to track intermediate formation. Use Michaelis-Menten kinetics to assess substrate inhibition. If conversion plateaus, consider co-solvents (e.g., DMSO) to enhance solubility or engineer FMOs for improved turnover .

Q. What methodological approaches are recommended for evaluating the role of this compound in modulating chemoselectivity during additive-driven reactions?

  • Methodological Answer : Conduct parallel reactions with/without this compound as an additive. Use 1H NMR^1\text{H NMR} or 13C NMR^{13}\text{C NMR} to monitor reaction progress and identify intermediates. Compare yields and selectivity (e.g., sulfoxide vs. overoxidized sulfone). Statistical tools (ANOVA, t-tests) can validate significance. Reference functional group compatibility studies for reaction optimization .

Q. What frameworks are critical for formulating rigorous research questions about this compound’s applications in asymmetric synthesis or environmental chemistry?

  • Methodological Answer : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

  • Population : Enzymatic systems for sulfoxidation.
  • Intervention : this compound as a substrate.
  • Comparison : Thioanisole derivatives.
  • Outcome : Enantiomeric excess of sulfoxide.
    Ensure hypotheses are testable and align with gaps identified in literature reviews .

Q. How can researchers ensure reproducibility in studies involving this compound, particularly when reporting catalytic or spectroscopic data?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental Replication : Provide detailed synthetic protocols in Supplementary Materials.
  • Data Transparency : Share raw NMR/HPLC files in repositories.
  • Error Analysis : Report standard deviations for triplicate measurements.
    For enzyme studies, include negative controls and validate results across multiple batches .

Properties

IUPAC Name

1-chloro-4-methylsulfanylbenzene
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InChI

InChI=1S/C7H7ClS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
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InChI Key

KIQQUVJOLVCZKG-UHFFFAOYSA-N
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Canonical SMILES

CSC1=CC=C(C=C1)Cl
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Molecular Formula

C7H7ClS
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DSSTOX Substance ID

DTXSID8023973
Record name 4-Chlorophenyl methyl sulfide
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Molecular Weight

158.65 g/mol
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Physical Description

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name 4-Chlorophenyl methyl sulfide
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Vapor Pressure

0.11 [mmHg]
Record name 4-Chlorophenyl methyl sulfide
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CAS No.

123-09-1
Record name 1-Chloro-4-(methylthio)benzene
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Record name 4-Chlorothioanisole
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Record name Benzene, 1-chloro-4-(methylthio)-
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Record name 4-CHLOROPHENYL METHYL SULFIDE
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Synthesis routes and methods

Procedure details

A 4-necked, 1-liter flask equipped with a stirrer, a thermometer and a condenser tube was charged with 147.0 g (1.00 mole) of 1,4-dichlorobenzene and 67.9 g (0.10 mole) of an aqueous solution of 50 wt % tetra-n-butylphosphonium bromide. 233.6 g (1.00 mole) of an aqueous solution of 30 wt % sodium thiomethoxide was added dropwise at 80° C. over a period of 6 hours. After addition, the mixture was reacted at the same temperature for 10 hours. After completion of reaction, 157.4 g of a crude 1-methylthio-4-chlorobenzene was obtained by separation procedure.
Quantity
147 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
67.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
233.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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